Monomenthyl succinate Monomenthyl succinate Monomenthyl succinate, also known as fema 3810, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Monomenthyl succinate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, monomenthyl succinate is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 188709-97-9
VCID: VC1855315
InChI: InChI=1S/C14H24O4/c1-9(2)11-5-4-10(3)8-12(11)18-14(17)7-6-13(15)16/h9-12H,4-8H2,1-3H3,(H,15,16)
SMILES: CC1CCC(C(C1)OC(=O)CCC(=O)O)C(C)C
Molecular Formula: C14H24O4
Molecular Weight: 256.34 g/mol

Monomenthyl succinate

CAS No.: 188709-97-9

Cat. No.: VC1855315

Molecular Formula: C14H24O4

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

Monomenthyl succinate - 188709-97-9

Specification

CAS No. 188709-97-9
Molecular Formula C14H24O4
Molecular Weight 256.34 g/mol
IUPAC Name 4-(5-methyl-2-propan-2-ylcyclohexyl)oxy-4-oxobutanoic acid
Standard InChI InChI=1S/C14H24O4/c1-9(2)11-5-4-10(3)8-12(11)18-14(17)7-6-13(15)16/h9-12H,4-8H2,1-3H3,(H,15,16)
Standard InChI Key BLILOGGUTRWFNI-UHFFFAOYSA-N
SMILES CC1CCC(C(C1)OC(=O)CCC(=O)O)C(C)C
Canonical SMILES CC1CCC(C(C1)OC(=O)CCC(=O)O)C(C)C
Melting Point 61.5-62.5°C

Introduction

Chemical Structure and Properties

Structural Characteristics

Monomenthyl succinate is classified as a p-menthane monoterpenoid, with a structure based on the menthane backbone. Its IUPAC name is 4-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-4-oxobutanoic acid . The compound consists of a menthol moiety esterified with succinic acid, creating a molecule that retains some of the sensory properties of menthol while incorporating the functional characteristics of the carboxylic acid group from succinic acid.

Physical and Chemical Properties

Monomenthyl succinate exhibits a range of physical and chemical properties that are important for its identification, characterization, and applications. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Monomenthyl Succinate

PropertyValueReference
Molecular FormulaC₁₄H₂₄O₄
Molecular Weight256.34 g/mol
CAS Number188709-97-9, 77341-67-4
Physical StateSolid/Crystal
ColorWhite to almost white
FormPowder to crystal
Melting Point62.0-66.0 °C, 64 °C
Specific Rotation [α]²⁰ᴅ-65° (c=5, CHCl₃)
SolubilitySoluble in methanol
pKa4.42±0.17 (Predicted)
LogP4.35

The compound possesses both hydrophilic and lipophilic properties due to its structure, with the carboxylic acid group providing some water solubility while the menthol moiety contributes to its lipophilicity. This amphiphilic nature influences its behavior in different formulations and biological systems .

Classification and Chemical Nature

Terpene Classification

Monomenthyl succinate belongs to the class of organic compounds known as menthane monoterpenoids . Monoterpenoids are compounds consisting of two isoprene units and generally contain ten carbon atoms. In the case of monomenthyl succinate, the monoterpene structure is further classified as a p-menthane, which consists of a cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring positions, respectively .

Structural Relationship to Menthol

As a menthol derivative, monomenthyl succinate retains the cyclohexane ring structure of menthol but incorporates a succinic acid moiety through esterification. This modification significantly alters the physicochemical properties of the compound compared to menthol while maintaining some of its sensory characteristics .

Natural Occurrence

Presence in Mint Species

Monomenthyl succinate has been identified as a natural constituent in mint leaves. Research has confirmed its presence in both Mentha piperita (peppermint) and Mentha spicata (spearmint), with the highest concentrations found in fresh spearmint leaves . This discovery is significant as it establishes monomenthyl succinate as a naturally occurring compound rather than merely a synthetic derivative.

Extraction Methods

Several methods have been developed to extract monomenthyl succinate from natural sources. These methods include:

  • Soxhlet Extraction: Using ethanol as a solvent, this method has been successfully employed to extract monomenthyl succinate from both fresh and dried mint leaves .

  • Fluorinated Solvent Extraction: Extraction using a fluorinated solvent (HFC 134-a) under mild conditions has confirmed the natural occurrence of monomenthyl succinate in mint leaves, ruling out the possibility that it might be an artifact of the Soxhlet extraction process .

  • Identification Techniques: The compound can be identified in extracts using LC-ESI-MS-MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) or through preliminary esterification with diazomethane followed by GC-MS (Gas Chromatography-Mass Spectrometry) analysis .

Synthesis Methods

Laboratory Scale Synthesis

Several approaches have been developed for the synthesis of monomenthyl succinate, with variations in catalysts, solvents, and reaction conditions.

Catalyst-Based Methods

The synthesis of monomenthyl succinate typically involves the reaction between succinic anhydride and menthol . Various catalysts have been employed to improve reaction efficiency, including:

  • DMAP-Catalyzed Reaction: 4-Dimethylaminopyridine (DMAP) has shown excellent catalytic performance due to its superior nucleophilicity. Researchers have developed an immobilized DMAP derivative on nonporous nanoscale silicon dioxide that can be used as a catalyst for this reaction .

  • Tertiary Amines and Pyridine: These have also been reported as effective catalysts for the synthesis of menthol derivatives, including monomenthyl succinate .

Solvent Systems

The choice of solvent system significantly impacts the reaction efficiency:

  • Mixed Solvent System: A cyclohexane/acetone mixture (3:2, v/v) has been found to be particularly effective. The high-polarity acetone improves the solubility of succinic anhydride, while the less-polar cyclohexane increases the activity of the DMAP catalyst .

  • Environmental Considerations: This mixed solvent system is considered environmentally friendly due to the low toxicity of the solvents used .

Sensory Properties

Taste Characteristics

Monomenthyl succinate possesses distinctive sensory properties that make it valuable in various applications:

  • Cooling Effect: The compound imparts a cooling sensation when in contact with skin or mucous membranes, similar to but distinct from menthol .

  • Taste Profile: Described as having a mint, cooling taste with the following characteristics:

    • Taste threshold in water: 40 ppm

    • At 100 ppm concentration: Provides a lingering cooling sensation with a slightly oily mouthfeel

Aroma Properties

In contrast to its parent compound menthol, monomenthyl succinate has minimal aromatic properties:

  • Aroma Characteristics: At 1.0% concentration, it exhibits little to no apparent aroma .

  • Odor Type: Generally described as odorless .

This combination of cooling effect without strong aroma makes monomenthyl succinate particularly useful in applications where cooling is desired without the characteristic mint smell.

Applications

Food and Beverage Industry

Due to its cooling properties and minimal aroma, monomenthyl succinate has found applications in the food and beverage industry:

  • Flavor Enhancer: Used as a cooling agent in various food products and beverages .

  • Regulatory Status: Recognized as a food additive, with designations such as FEMA 3810 .

Pharmaceutical and Cosmetic Applications

The unique properties of monomenthyl succinate make it valuable in pharmaceutical and cosmetic formulations:

  • Topical Preparations: Utilized in products where a cooling sensation is desired without a strong mint odor.

  • Potential Therapeutic Applications: Studies have explored its use in lactobacillus plantarum culture supernatants with potential pro-healing and anti-pathogenic properties for skin chronic wounds .

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